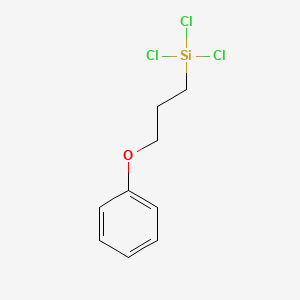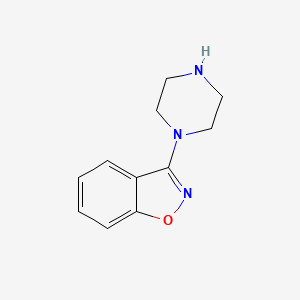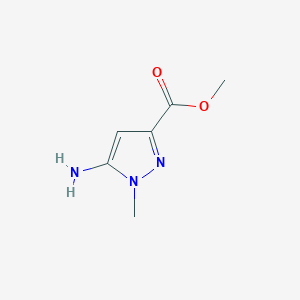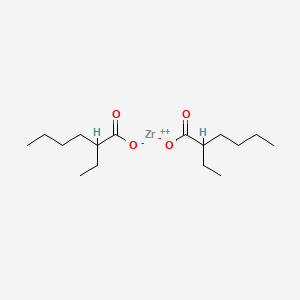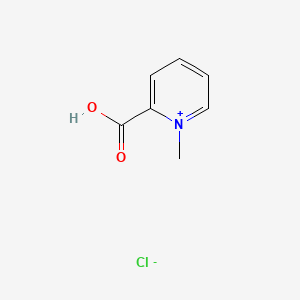
Homarine hydrochloride
Descripción general
Descripción
Homarine hydrochloride is a compound with the molecular formula C7H8ClNO2 . It is also known as 2-Carboxy-1-methylpyridinium chloride .
Synthesis Analysis
Homarine hydrochloride is a synthetic drug that is structurally related to the amino acid butanediol and picolinic acid . It has been shown in animal studies to be a substrate for both picolinic acid carboxylase and aminopropylmalate synthase, two enzymes involved in the synthesis of the neurotransmitter GABA .Molecular Structure Analysis
The molecular structure of Homarine hydrochloride is C7H8ClNO2 . The average mass is 173.597 Da and the monoisotopic mass is 173.024353 Da .Physical And Chemical Properties Analysis
Homarine hydrochloride has a molecular weight of 173.60 . It forms fine needles and is freely soluble in water .Aplicaciones Científicas De Investigación
Complex Formation with Mineral Acids
- Research Findings: Homarine hydrochloride forms complexes with various mineral acids. In a study, it was found that homarine forms both 1:1 and 2:1 complexes with acids like HCl, HBr, HI, HNO3, and HClO4. These complexes exhibit interesting properties like hydrogen bonding and electrostatic interactions, which are significant in understanding the chemical behavior of homarine hydrochloride (Szafran, Katrusiak, & Dega-Szafran, 2007).
Chemical Defense in Marine Organisms
- Research Findings: Homarine has been identified as a feeding deterrent in marine organisms, such as the Antarctic lamellarian gastropod Marseniopsis mollis. It has been observed that homarine, present in various tissues of this gastropod, deters predators like the sea star Odontaster validus. This discovery highlights the role of homarine as a chemical defense mechanism in marine ecosystems (McClintock et al., 1994).
Electrodimerization in Electrochemical Studies
- Research Findings: In electroanalytical chemistry, homarine undergoes electrodimerization, an important reaction for understanding the electrochemical properties of pyridinium compounds. Such studies are crucial for the development of novel electrochemical methods and understanding the behavior of similar compounds (Rusling, 1981).
Biosynthesis and Physiological Role in Shrimp
- Research Findings: Homarine plays a significant role in the metabolism of marine shrimp. It acts as a transmethylating agent, contributing to the formation of various methylamines and choline. This finding is vital for understanding the metabolic pathways and functions of homarine in marine crustaceans (Netherton & Gurin, 1982).
Role in Nerve Function and Osmoregulation
- Research Findings: Investigations into the distribution and function of homarine in various tissues have suggested its potential role in nerve function and osmoregulation. For instance, it was found in high concentrations in the nerve of squids and has been hypothesized to have a role in protecting against UV irradiation (Gasteiger, Haake, & Gergen, 1960).
Morphogenetic Influence in Marine Hydroids
- Research Findings: Homarine has been identified as a morphogenetically active compound in marine hydroids, influencing their developmental stages. Its presence affects the metamorphosis and pattern formation in these organisms, indicating a significant biological role in marine invertebrates (Berking, 1987).
Occurrence in Edible Mediterranean Molluscs
- Research Findings: Homarine has been isolated from various species of edible Mediterranean molluscs. Its abundant presence in these species suggests a common metabolic role in marine organisms and potential implications for food science (Polychronopoulos et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
1-methylpyridin-1-ium-2-carboxylic acid;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH/c1-8-5-3-2-4-6(8)7(9)10;/h2-5H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPNUQPJVZZAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homarine hydrochloride | |
CAS RN |
3697-38-9 | |
| Record name | Pyridinium, 2-carboxy-1-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3697-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Homarine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003697389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hamarine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-carboxy-1-methylpyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.932 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HOMARINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8866LNG61N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



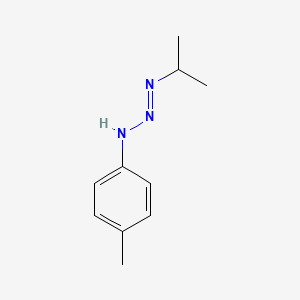
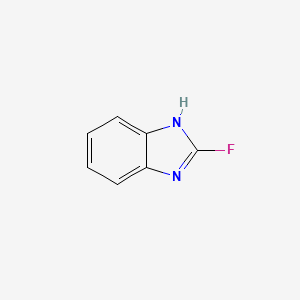
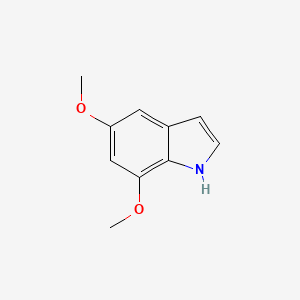
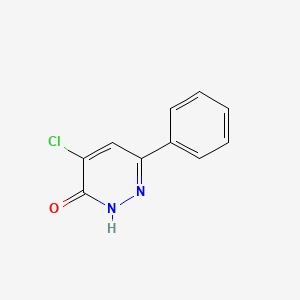
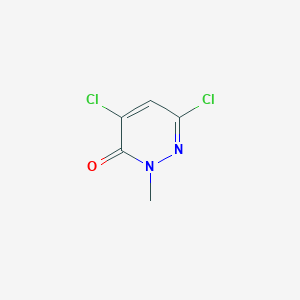
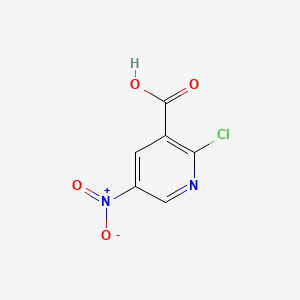
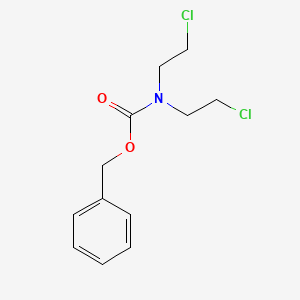
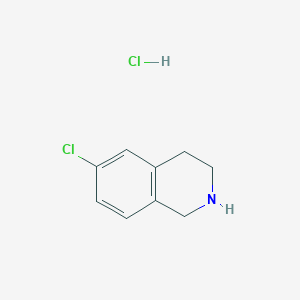
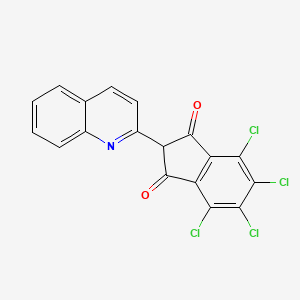
![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)
